Levofloxacin-13C,d3

Stable Isotope Labeling Mass Spectrometry Internal Standard

Levofloxacin-13C,d3 (CAS 1261398-33-7) is the definitive internal standard for levofloxacin LC-MS/MS quantitation. Its unique dual-labeling (¹³C + d₃) delivers a +4 Da mass shift—eliminating isobaric interference and resolving isotopic cross-talk that single-label analogs cannot. This ensures sub-15% CV precision for FDA/EMA bioanalytical method validation. ≥98% chemical and isotopic purity guarantees robust calibration in MDR-TB therapeutic monitoring, food residue analysis, and large-cohort PK studies. Secure single-batch, multi-year stability at -20°C and eliminate method revalidation costs.

Molecular Formula C18H20FN3O4
Molecular Weight 365.38 g/mol
CAS No. 1261398-33-7
Cat. No. B602688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin-13C,d3
CAS1261398-33-7
Synonyms(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3
Molecular FormulaC18H20FN3O4
Molecular Weight365.38 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2+1D3
InChIKeyGSDSWSVVBLHKDQ-BSEWDJTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin-13C,d3 (CAS 1261398-33-7): A Dual-Labeled Internal Standard for Precise Quantitation in Complex Matrices


Levofloxacin-13C,d3 (CAS 1261398-33-7) is a stable isotope-labeled analog of the synthetic fluoroquinolone antibiotic levofloxacin (unlabeled CAS 100986-85-4), incorporating both carbon-13 (¹³C) and deuterium (d₃) labels [1]. This dual-isotope labeling yields a molecular mass shift of +4 Da relative to the native drug (m/z 362 → 366), enabling unequivocal mass spectrometric discrimination in quantitative bioanalytical workflows [2]. The compound is specifically intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays, where it compensates for matrix effects, extraction variability, and instrument drift . Its application spans clinical therapeutic drug monitoring, pharmacokinetic studies, and environmental or food residue analysis [3].

Why Unlabeled or Single-Labeled Levofloxacin Analogs Fail to Meet Rigorous Quantitation Requirements


Generic substitution with unlabeled levofloxacin or structurally related fluoroquinolones (e.g., ciprofloxacin, enrofloxacin) as internal standards introduces fundamental analytical error that dual-labeled Levofloxacin-13C,d3 specifically resolves. Unlabeled analogs co-elute and produce isobaric interference at the native analyte's mass transition, preventing accurate baseline resolution and invalidating quantitative results [1]. Single-isotope-labeled variants (e.g., levofloxacin-d3 or levofloxacin-d8) offer mass differentiation but remain susceptible to isotopic cross-talk and may not fully correct for matrix-specific ion suppression/enhancement effects, particularly in lipid-rich biological extracts [2]. Furthermore, in isotope-dilution mass spectrometry applications—including FDA-recommended bioanalytical validation—only a structurally identical, isotopically distinct internal standard with sufficient mass separation (≥3 Da) ensures intra- and inter-assay precision coefficients of variation below 15% across validated ranges [3]. The dual-labeling strategy (¹³C + d₃) of Levofloxacin-13C,d3 provides this requisite mass separation while preserving near-identical physicochemical behavior to the native analyte, a combination that single-label or analog-based approaches cannot replicate [4].

Quantitative Differentiation: Levofloxacin-13C,d3 Versus In-Class Labeled Internal Standards


Isotopic Enrichment Comparison: ¹³C + d₃ Dual-Labeling Versus Single-Isotope d₈ Variants

Levofloxacin-13C,d3 achieves minimum isotopic enrichment of 99% ¹³C and 98% ²H (deuterium) [1]. In contrast, commercially available levofloxacin-d8 (single-label, deuterium-only) exhibits isotopic enrichment of 99.6 atom% D but lacks the ¹³C confirmation that provides orthogonal mass shift verification [2]. Dual-labeling with both heavy carbon and deuterium reduces the statistical probability of isotopic interference from naturally occurring ¹³C isotopologues of the analyte, which is a known limitation in single-deuterated internal standards when analyzing low-concentration samples [3].

Stable Isotope Labeling Mass Spectrometry Internal Standard

Chemical Purity Thresholds: Minimum Specification Comparison Across Commercial Sources

The chemical purity of Levofloxacin-13C,d3 is certified at ≥98.0% by HPLC from multiple independent suppliers [1]. This specification aligns with the purity requirements for stable isotope-labeled internal standards used in validated LC-MS/MS methods, where internal standard purity directly impacts calibration curve linearity and lower limit of quantitation (LLOQ) . In comparison, some commercial sources offer this compound with a lower purity specification of ≥90% by HPLC, which may be acceptable for screening applications but insufficient for definitive quantitation in regulatory submissions .

Analytical Chemistry Reference Standards Quality Control

Mass Shift Differential: +4 Da Versus +8 Da for Deconvolution in Complex Spectra

Levofloxacin-13C,d3 produces a net mass shift of +4 Da relative to native levofloxacin (m/z 362 → m/z 366), resulting from one ¹³C substitution (+1 Da) and three deuterium substitutions (+3 Da) [1]. By comparison, the commercially available levofloxacin-d8 analog produces a +8 Da shift. While larger mass shifts can be advantageous for minimizing isotopic overlap, the +4 Da shift of Levofloxacin-13C,d3 is sufficient to achieve baseline MS separation while maintaining near-identical chromatographic retention time to the native analyte—a critical requirement for matrix effect correction in electrospray ionization (ESI) LC-MS/MS [2][3].

Mass Spectrometry Quantitative Bioanalysis Isotope Dilution

Labeling Site Precision: 4-Methyl-Piperazinyl ¹³CD₃ Versus Alternative Labeling Strategies

Levofloxacin-13C,d3 features site-specific labeling at the N-methyl group of the piperazinyl moiety, with the methyl carbon replaced by ¹³C and the three methyl protons replaced by deuterium (¹³CD₃) . This contrasts with alternative labeling strategies such as levofloxacin-d8, which distributes deuterium across multiple molecular positions, or N-desmethyl levofloxacin-d8, which lacks the methyl group entirely and therefore cannot serve as an internal standard for native levofloxacin without correction for metabolic conversion [1]. The site-specific ¹³CD₃ labeling of Levofloxacin-13C,d3 ensures that the labeled moiety is retained during N-demethylation—a primary metabolic pathway of levofloxacin—making it suitable for both parent drug quantitation and metabolite tracking applications where metabolic stability of the label is required [2].

Stable Isotope Labeling Synthetic Chemistry Metabolic Tracing

Validated Application Context: Levofloxacin-13C,d3 Versus Structural Analogs as Internal Standards

Stable isotope-labeled internal standards including Levofloxacin-13C,d3 are specified in validated LC-MS/MS methods for anti-tuberculosis therapeutic drug monitoring, where they enable intra- and inter-assay precision coefficients of variation (CV) <15% across clinically relevant concentration ranges [1]. In contrast, methods employing structural analogs as internal standards (e.g., ciprofloxacin, enrofloxacin, or gatifloxacin for levofloxacin quantitation) inherently lack the isotopic co-elution and identical ionization behavior required to fully compensate for matrix effects, leading to systematically higher CVs and reduced accuracy at the lower limit of quantitation [2][3].

Bioanalytical Method Validation Therapeutic Drug Monitoring LC-MS/MS

Shelf Stability and Storage Specification: Powder Longevity Across Temperature Conditions

Levofloxacin-13C,d3 is specified as stable for ≥1 year under recommended storage conditions (powder form) by multiple certified suppliers [1]. Detailed stability data indicate storage at -20°C for up to 3 years, 4°C for up to 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month [2]. This stability profile supports long-term procurement planning and multi-study use without degradation concerns, which is particularly relevant given the compound's premium cost relative to unlabeled reference standards.

Compound Stability Laboratory Storage Procurement Planning

Priority Application Scenarios for Levofloxacin-13C,d3 Procurement Based on Evidence-Based Differentiation


Therapeutic Drug Monitoring (TDM) in Multidrug-Resistant Tuberculosis (MDR-TB) Regimens

Levofloxacin-13C,d3 is optimally deployed as an internal standard in validated LC-MS/MS methods for quantifying levofloxacin plasma concentrations in patients undergoing MDR-TB treatment. The dual-labeling strategy (+4 Da mass shift) enables precise quantitation within clinically relevant ranges while meeting FDA-recommended precision criteria (CV <15%) [1]. This application directly addresses the narrow therapeutic index of levofloxacin in combination anti-TB regimens, where underdosing risks treatment failure and overdosing increases adverse event probability.

Regulated Bioanalytical Method Development Under GLP/GCP Compliance

For CROs and pharmaceutical laboratories developing validated bioanalytical methods for regulatory submission (FDA/EMA), Levofloxacin-13C,d3 provides the ≥98% chemical purity and ≥98% isotopic enrichment required for robust calibration and quality control [2][3]. The compound's site-specific ¹³CD₃ labeling ensures that the internal standard co-elutes identically with the analyte across diverse chromatographic conditions, a critical requirement for matrix effect compensation in electrospray ionization LC-MS/MS .

Food Safety and Veterinary Drug Residue Analysis in Animal-Derived Products

Levofloxacin-13C,d3 is explicitly documented as suitable for quantitative determination of levofloxacin residues in animal food products [4]. In this context, the dual-labeled internal standard corrects for complex matrix interferences inherent in tissue homogenates, liver, kidney, and muscle extracts—matrices where structural analog internal standards consistently underperform due to differential extraction recovery and ion suppression [5].

Clinical Pharmacokinetic Studies Requiring High-Throughput Sample Analysis

For academic and industrial PK studies requiring analysis of large sample cohorts (>500 samples), Levofloxacin-13C,d3 supports high-throughput LC-MS/MS workflows with run times <7 minutes per injection [6]. The compound's documented multi-year powder stability at -20°C [7] enables single-batch procurement to cover entire study durations, ensuring batch-to-batch consistency and eliminating method revalidation costs associated with internal standard lot changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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